

# An In-depth Technical Guide to 3,3-Diphenylpropanol: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 3,3-Diphenylpropanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of **3,3-Diphenylpropanol**. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

## Chemical Structure and Identification

**3,3-Diphenylpropanol** is an organic compound featuring a propanol backbone substituted with two phenyl groups at the C-3 position.

IUPAC Name: 3,3-diphenylpropan-1-ol<sup>[1]</sup> CAS Number: 20017-67-8<sup>[1]</sup> Molecular Formula:

C<sub>15</sub>H<sub>16</sub>O<sup>[1]</sup> Canonical SMILES: C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 InChI:

InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

## Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for **3,3-Diphenylpropanol** is presented in the tables below for easy reference and comparison.

## Physicochemical Properties

| Property                              | Value  | Reference |
|---------------------------------------|--|-----------|
| Molecular Weight                      | 212.29 g/mol                                     | [1]       |
| Appearance                            | Colorless Oil                                    |           |
| Melting Point                         | 20-22 °C   |           |
| Boiling Point                         | 185 °C @ 10 mmHg                                 |           |
| Density                               | 1.067 g/mL at 25 °C                              | [2]       |
| Refractive Index (n <sup>20</sup> /D) | 1.584  | [2]       |
| Solubility                            | Slightly soluble in acetonitrile and chloroform. |           |
| Storage                               | Hygroscopic, store at 2-8°C.                     |           |

## Spectroscopic Data

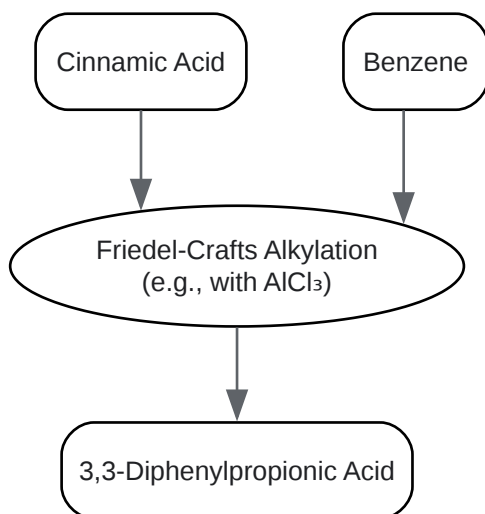
| Technique              | Key Peaks/Shifts            |
|------------------------|-----------------------------|
| <sup>1</sup> H NMR     | Spectral data available.[3] |
| <sup>13</sup> C NMR    | Spectral data available.    |
| Infrared (IR)          | Spectral data available.[4] |
| Mass Spectrometry (MS) | Spectral data available.    |

## Synthesis of 3,3-Diphenylpropanol

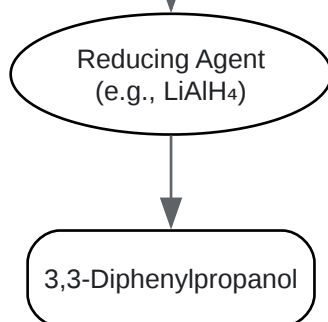
**3,3-Diphenylpropanol** can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the reduction of 3,3-diphenylpropionic acid.

## Synthesis Workflow

## Step 1: Preparation of 3,3-Diphenylpropionic Acid



## Step 2: Reduction to 3,3-Diphenylpropanol



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A two-step synthesis of **3,3-Diphenylpropanol**.

## Experimental Protocol: Reduction of 3,3-Diphenylpropionic Acid with Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Materials:

- 3,3-Diphenylpropionic acid
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- 10% Sulfuric acid
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of  $\text{LiAlH}_4$  in anhydrous THF is prepared. The flask is cooled in an ice bath.
- **Addition of Carboxylic Acid:** A solution of 3,3-diphenylpropionic acid in anhydrous THF is added dropwise to the stirred  $\text{LiAlH}_4$  suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid, while cooling the flask in an ice bath.
- **Workup:** The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude **3,3-Diphenylpropanol** can be further purified by vacuum distillation or column chromatography.

**Safety Precautions:** Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, and gloves) must be worn.

## Biological and Pharmacological Relevance

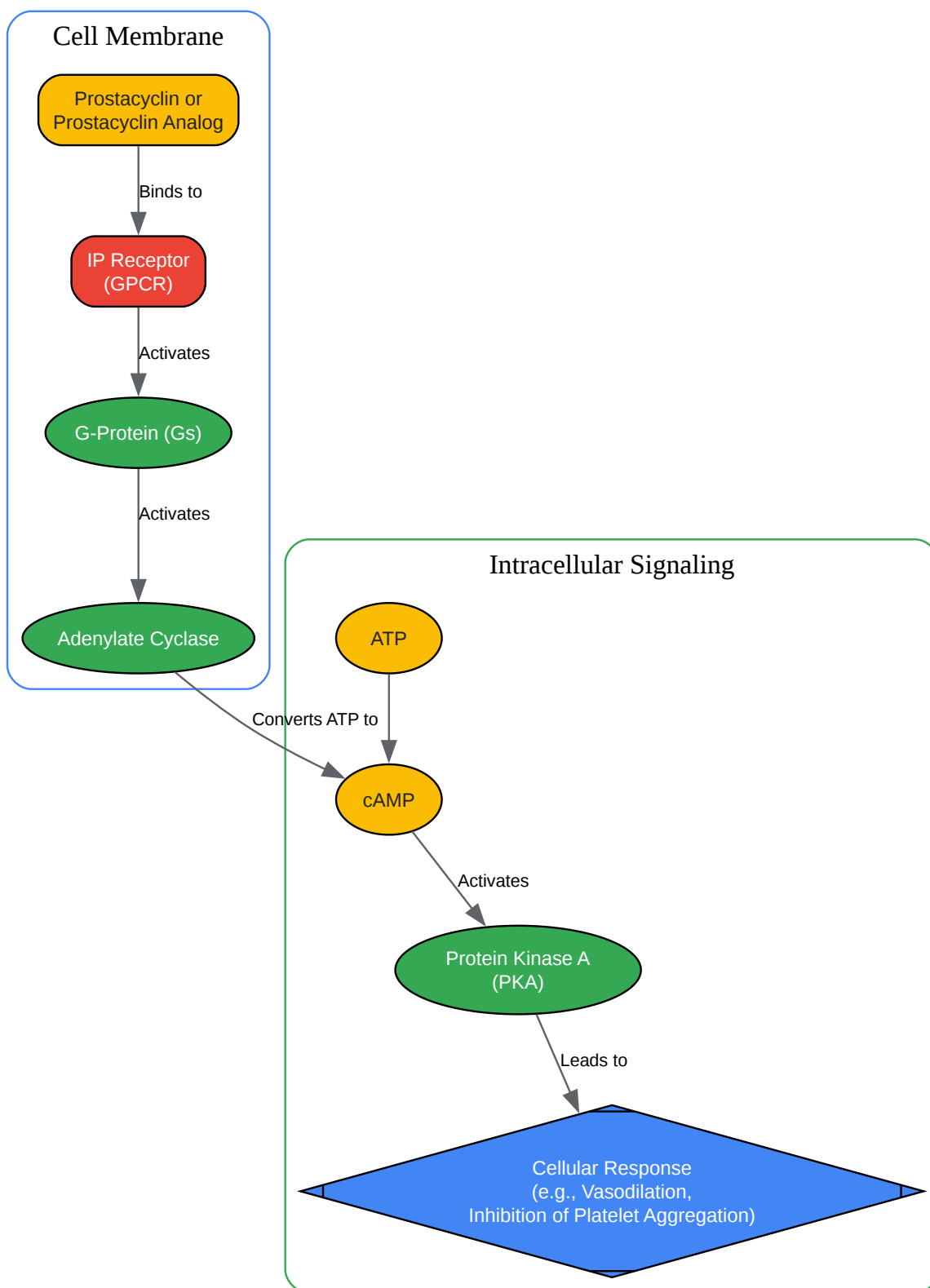
While **3,3-Diphenylpropanol** itself has not been extensively studied for its direct biological activity, its structural motif is of significant interest in medicinal chemistry, particularly in the development of prostacyclin (PGI<sub>2</sub>) analogs.

### Precursor for Prostacyclin (PGI<sub>2</sub>) Analogs

**3,3-Diphenylpropanol** serves as a key building block in the synthesis of certain prostacyclin analogs.<sup>[2]</sup> These synthetic analogs are designed to mimic the therapeutic effects of endogenous prostacyclin, which include potent vasodilation and inhibition of platelet aggregation. Prostacyclin analogs are clinically used in the treatment of pulmonary arterial hypertension (PAH).

### Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The primary signaling pathway initiated by the activation of the IP receptor is the Gs-alpha subunit pathway.



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The Prostacyclin IP Receptor Signaling Pathway.

This signaling cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the physiological effects of vasodilation and inhibition of platelet aggregation.

## Conclusion

**3,3-Diphenylpropanol** is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is achievable through standard organic chemistry techniques, most notably the reduction of its corresponding carboxylic acid. The primary significance of **3,3-Diphenylpropanol** in the context of drug development lies in its role as a key synthetic intermediate for pharmacologically active prostacyclin analogs. A thorough understanding of its properties and synthesis is therefore valuable for researchers engaged in the design and development of novel therapeutics targeting the prostacyclin pathway.

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